

Application Notes and Protocols for ABC99 in Vivo Studies in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ABC99 is a potent and selective small-molecule inhibitor of the Wnt-deacylating enzyme NOTUM.[1] NOTUM acts as a negative regulator of the canonical Wnt signaling pathway by removing a critical palmitoleate group from Wnt proteins, rendering them inactive.[1][2] By inhibiting NOTUM, ABC99 effectively preserves and enhances Wnt signaling, a pathway crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1][3] Dysregulation of Wnt signaling is implicated in various diseases, including cancer, age-related tissue degeneration, and neurodegenerative disorders.[2][4] These application notes provide detailed protocols for the in vivo use of ABC99 in mouse models to investigate its therapeutic potential.

Mechanism of Action

ABC99 is an N-hydroxyhydantoin (NHH) carbamate that forms a covalent bond with the active site of NOTUM, leading to its irreversible inhibition.[1] This targeted inhibition prevents the deacylation of Wnt proteins, thereby maintaining their active state and ability to bind to Frizzled receptors. This leads to the stabilization and nuclear translocation of β -catenin, which in turn activates the transcription of Wnt target genes involved in cell proliferation, differentiation, and survival. An inactive analog, ABC101, which does not inhibit NOTUM, is an appropriate negative control for in vivo experiments.[2]



Signaling Pathway

Caption: **ABC99** inhibits NOTUM, preserving Wnt protein palmitoylation and activating β -catenin signaling.

Data Presentation

In Vitro Efficacy of ABC99

Parameter	Value	Reference
NOTUM IC50	13 nM	[1]
Wnt3A Signaling Preservation EC ₅₀	89 nM (in a cell-based reporter assay)	[1]

In Vivo Effects of ABC99 in Mouse Models



Application Area	Mouse Model	Dosage and Administration	Key Findings	Reference
Age-Related Intestinal Regeneration	Aged (>24 months) C57BL/6J mice	10 mg/kg, daily intraperitoneal (IP) injection for 7 days	Restored colony- forming capacity of Lgr5hi intestinal stem cells to levels of young mice. Increased nuclear β-catenin levels and proliferation of Olfm4+ stem cells in intestinal crypts.	[5]
Colorectal Cancer	Orthotopic implantation of APKS mouse tumouroids	Vehicle (corn oil) or ABC99, treatment initiated 4 weeks post-implantation	Significantly inhibited primary tumor growth and reduced the number of liver and lymph node metastases. Improved overall survival.	[4]
Neurogenesis	Adult mice	Not specified in detail, but used to demonstrate a role for NOTUM in the ventricular-subventricular zone (V-SVZ)	Inhibition of NOTUM with ABC99 leads to an activation of Wnt signaling and increased proliferation in the SVZ.	[2][5]
Osteoporosis	Ovariectomized (OVX) rats (as a	Not specified for ABC99, but other NOTUM	Inhibition of NOTUM is a promising	[6]







model for osteoporosis)

inhibitors showed increased bone mineral density and cortical bone

thickness.

therapeutic strategy for osteoporosis.

Experimental Protocols In Vivo Administration of ABC99

- a. Materials:
- ABC99 (and ABC101 as an inactive control)
- Dimethyl sulfoxide (DMSO)
- PEG300 or PEG400
- Tween-80
- Sterile saline (0.9% NaCl) or Corn Oil
- Sterile syringes and needles (e.g., 27-30 gauge)
- b. Preparation of Dosing Solution (for Intraperitoneal Injection):

A recommended approach for preparing a working solution for in vivo experiments is to first create a stock solution and then dilute it with co-solvents.[1]

- Prepare a stock solution of ABC99 in DMSO (e.g., 10-20 mg/mL).
- For a final dosing solution, a suggested vehicle composition is a mixture of DMSO,
 PEG300/PEG400, Tween-80, and saline. A common ratio is 5-10% DMSO, 30-40% PEG300,
 Tween-80, and the remainder saline.
- To prepare the final solution, first add the required volume of the ABC99 stock solution to the PEG300.



- Next, add the Tween-80 and mix thoroughly.
- Finally, add the saline to reach the final volume and concentration.
- Ensure the final solution is clear and administer immediately after preparation. The proportion of DMSO in the working solution should be kept low, ideally below 2%, especially for sensitive animals.[1]
- c. Administration Protocol:
- For studies on intestinal regeneration, administer **ABC99** or ABC101 daily via intraperitoneal injection at a dose of 10 mg/kg body weight.[5][7]
- For colorectal cancer studies, oral administration in corn oil has been used.[4]
- Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

Analysis of Intestinal Stem Cell Function

a. Intestinal Crypt Isolation and Organoid Culture:

This protocol is adapted from established methods for isolating and culturing murine intestinal crypts.

- Euthanize the mouse and dissect the small intestine.
- Flush the intestine with cold PBS to remove luminal contents.
- Open the intestine longitudinally and cut it into small (2-5 mm) pieces.
- Wash the pieces extensively with cold PBS until the supernatant is clear.
- Incubate the tissue fragments in a chelating buffer (e.g., 2 mM EDTA in PBS) on ice with gentle rocking to release the crypts from the underlying mesenchyme.
- Collect the fractions containing the isolated crypts and centrifuge at a low speed (e.g., 300 x g) to pellet the crypts.



- Resuspend the crypt pellet in Matrigel and plate as domes in a 24-well plate.
- After polymerization of the Matrigel, add intestinal stem cell culture medium containing essential growth factors (EGF, Noggin, and R-spondin).
- Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
- Quantify organoid formation efficiency by counting the number of organoids formed per 100 crypts plated.
- b. Flow Cytometry Analysis of Intestinal Organoids:
- Harvest the organoids from the Matrigel by mechanical disruption in cold PBS.
- Dissociate the organoids into single cells using a gentle enzymatic digestion (e.g., TrypLE Express) followed by mechanical trituration.
- Filter the cell suspension through a 40 μm cell strainer to remove clumps.
- Stain the cells with fluorescently conjugated antibodies against cell surface markers for intestinal stem cells (e.g., Lgr5-EGFP reporter mice can be used) and other epithelial cell types.
- Analyze the stained cells using a flow cytometer to quantify the proportions of different cell populations.

Immunohistochemistry for Nuclear β-catenin

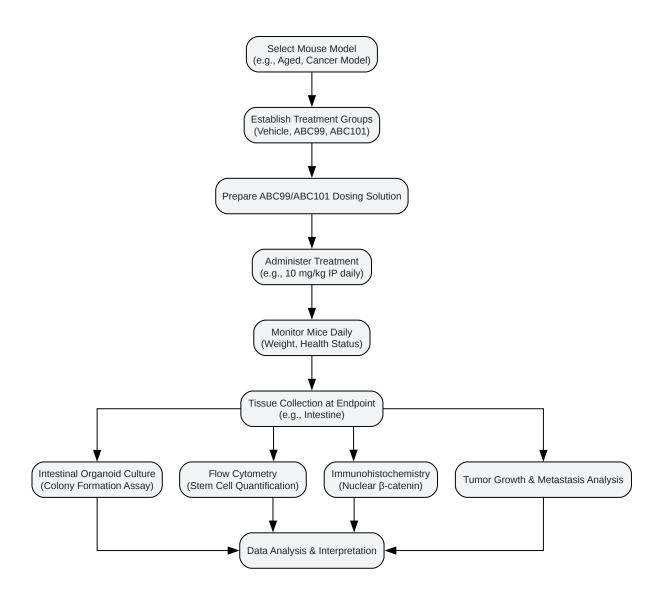
- Fix intestinal tissue samples in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 μm sections and mount them on charged slides.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
- Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.



- Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
- Incubate the sections with a primary antibody against β-catenin overnight at 4°C.
- Wash the sections and incubate with a biotinylated secondary antibody.
- Apply an avidin-biotin-peroxidase complex (ABC) reagent.
- Develop the signal with a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
- Counterstain with hematoxylin to visualize the nuclei.
- Dehydrate the sections and mount with a permanent mounting medium.
- Quantify the intensity of nuclear β-catenin staining in the intestinal crypts using image analysis software.

Experimental Workflow Diagram





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Caption: Workflow for in vivo studies using the ABC99 protocol in mice.



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